



## **Application Notes and Protocols for the Electrochemical Determination of Sudan I**

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Compound of Interest		
Compound Name:	Sudan I	
Cat. No.:	B15565820	Get Quote

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### Introduction

Sudan I is a synthetic, fat-soluble azo dye, classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its illegal use as a food additive to enhance the color of products such as chili powder, sauces, and oils poses a significant health risk. Consequently, sensitive and rapid analytical methods are crucial for the detection of **Sudan I** in foodstuffs to ensure food safety. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, low cost, and portability.

These application notes provide a comprehensive overview of various electrochemical methods for the determination of **Sudan I**, with a focus on different electrode modifications that enhance detection sensitivity and selectivity. Detailed experimental protocols for selected methods are provided to enable researchers to implement these techniques in their laboratories.

### **Principle of Electrochemical Detection**

The electrochemical determination of **Sudan I** is typically based on its oxidation or reduction at the surface of a modified electrode. The core structure of **Sudan I** contains an azo group (-N=N-) and a hydroxyl group (-OH) attached to aromatic rings, which are electrochemically active. The modification of the working electrode with various nanomaterials or chemical compounds can catalyze the electrochemical reaction, leading to an enhanced signal (higher



peak current) and a lower oxidation/reduction potential, which improves the sensitivity and selectivity of the detection. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed for these analyses.

# Data Presentation: Performance of Various Modified Electrodes

The following table summarizes the quantitative performance of different electrochemical sensors for the determination of **Sudan I**.



Electrode Modifier	Working Electrode	Technique	Linear Range (µM)	Limit of Detection (LOD) (µM)	Reference
ZnFe <sub>2</sub> O <sub>4</sub> Nanoparticles	Graphite Screen- Printed Electrode (GSPE)	DPV	0.1 - 500.0	0.03	[1][2]
MOF- 5/MWCNTs	Glassy Carbon Electrode (GCE)	DPV	0.05 - 50	0.0318	[3]
Cu(II) Coordination Compound	Glassy Carbon Electrode (GCE)	DPV	0.04 - 5.3	0.00071	[4][5][6]
MnO <sub>2</sub> Nanorods	Glassy Carbon Electrode (GCE)	DPV	0.05 - 25	0.0135	[7]
Fe₃O₄-ZIF- 67/Ionic Liquid	Carbon Paste Electrode (CPE)	DPV	0.5 - 560	0.1	[8]
ZnO-CuO Nanoplates	Screen- Printed Electrode (SPE)	DPV	0.6 - 600.0	0.18	[9]
Graphene- Mesoporous TiO <sub>2</sub>	Glassy Carbon Electrode (GCE)	DPV	0.0033 - 0.66	0.0006	[10]
MWCNT/Chit osan	Glassy Carbon	DPV	-	0.03	



Composite	Electrode (GCE)				
La³+-doped Co₃O₄ Nanocubes	Screen- Printed Electrode (SPE)	DPV	0.3 - 300.0	0.05	[11]
Ni-Fe Bimetal Organic Frameworks	Glassy Carbon Electrode (GCE)	DPV	0.005 - 10	0.002	[12]
Ni-ZIF-67 Nanocomposi te	Screen- Printed Electrode (SPE)	DPV	0.03 - 535.0	0.009	[13]

### **Experimental Protocols**

# Protocol 1: Voltammetric Determination of Sudan I using a Cu(II) Coordination Compound with a Glassy Carbon Electrode

This protocol is based on the enhanced electrochemical oxidation signal of a **Sudan I**–Cu(II) coordination compound.[4][5][6]

- 1. Materials and Reagents:
- Sudan I standard
- Copper(II) salt (e.g., CuSO<sub>4</sub>)
- Phosphate buffer solution (PBS)
- Methanol



- Glassy Carbon Electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode
- 2. Preparation of Solutions:
- Supporting Electrolyte: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 5.0) containing 75% methanol.
- Sudan I Stock Solution: Prepare a stock solution of Sudan I in methanol.
- Cu(II) Solution: Prepare a stock solution of Cu(II) in deionized water.
- 3. Electrochemical Measurement Procedure:
- Polish the GCE with alumina slurry, sonicate in ethanol and water, and dry.
- In the electrochemical cell, add the supporting electrolyte.
- Add a specific concentration of Sudan I and a 6-fold concentration of Cu(II).
- Record the differential pulse voltammograms from 0.4 V to 1.2 V.
- DPV Parameters: Pulse amplitude: 0.05 V, pulse time: 4 s, pulse width: 0.025 s.[6]
- The oxidation peak current at approximately 0.96 V is used for the determination of Sudan I.
   [6]

# Protocol 2: Sudan I Determination using a Multi-Walled Carbon Nanotube/Chitosan Composite Modified Glassy Carbon Electrode

This method utilizes the high conductivity and large surface area of MWCNTs combined with the film-forming ability of chitosan.

- 1. Materials and Reagents:
- Multi-walled carbon nanotubes (MWCNTs)



- Chitosan
- Acetic acid
- Potassium nitrate (KNO₃)
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>)
- Sudan I standard
- Glassy Carbon Electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode
- 2. Preparation of the Modified Electrode:
- Chitosan Solution (2 mg/mL): Disperse 0.05 g of chitosan in 0.29 mL of acetic acid (1.05 g/L) with ultrasonic agitation for 20 minutes, then dilute to 25 mL.
- MWCNT/Chitosan Suspension: Disperse 0.02 g of MWCNTs in 10 mL of the chitosan solution with ultrasonic agitation for 30 minutes to obtain a homogeneous mixture.
- Electrode Modification: Polish the GCE with alumina slurry until mirror-like, then wash with water and ethanol in an ultrasonic bath. Coat the GCE surface with 10.0 μL of the MWCNT/chitosan suspension and dry in an oven for 15 minutes.
- 3. Electrochemical Measurement Procedure:
- Supporting Electrolyte: Prepare a solution containing 0.1 mol/L KNO₃ and 0.05 mol/L KH₂PO₄, adjusted to pH 7.0.
- Transfer 8 mL of the supporting electrolyte into the electrochemical cell.
- Add a known volume of the Sudan I stock solution.
- Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) from 0.10 V to 0.90
   V after accumulating at 0.1 V for 60 seconds.

### **Protocol 3: Sample Preparation from Chili Powder**

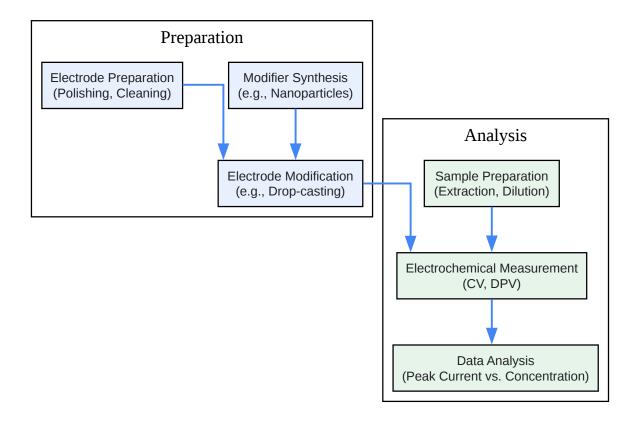


This protocol is adapted from a method for HPLC analysis and can be used for the extraction of **Sudan I** from solid food samples prior to electrochemical analysis.

- 1. Materials and Reagents:
- Acetonitrile
- · Anhydrous sodium sulfate
- Centrifuge
- Ultrasonic bath
- 2. Extraction Procedure:
- Weigh approximately 1 g of the finely ground chili powder sample into a centrifuge tube.
- Add 2 g of anhydrous sodium sulfate.
- Add 5.0 mL of acetonitrile.
- Sonicate the mixture for 30 minutes at room temperature.
- Centrifuge the mixture at 8000 rpm for 15 minutes.
- The supernatant containing the extracted Sudan I can then be appropriately diluted with the supporting electrolyte for electrochemical analysis.

# Visualizations General Experimental Workflow



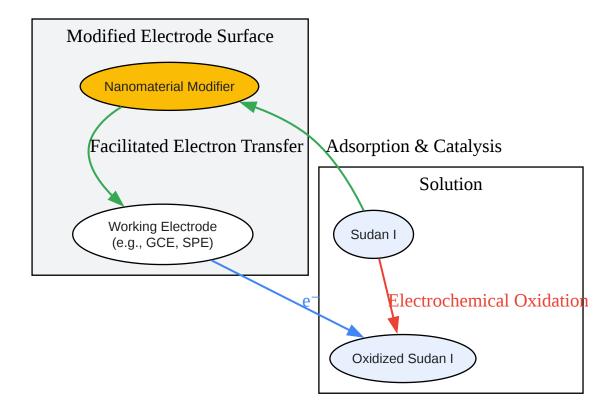


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Caption: General workflow for electrochemical determination of **Sudan I**.

### **Electrochemical Detection Principle**

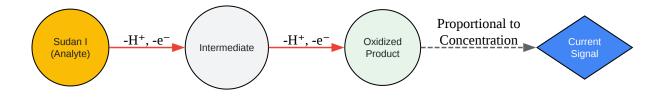




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Caption: Principle of **Sudan I** detection at a modified electrode.

### **Signaling Pathway of Sudan I Oxidation**



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Caption: Simplified signaling pathway for **Sudan I** oxidation.

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